Pyrazolo[1,5-a]pyridine
Overview
Description
Pyrazolo[1,5-a]pyridine: is a fused heterocyclic compound that consists of a pyrazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine is a class of compounds that have been identified as strategic for optical applications . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials . .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound, making it useful for optical applications .
Biochemical Pathways
It is known that these compounds have significant photophysical properties, which suggests they may interact with biochemical pathways related to light absorption and emission .
Result of Action
The result of this compound’s action is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in its photophysical properties, including absorption and emission behaviors . These changes make this compound useful for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its resulting changes . .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to bind to dopamine receptors, influencing neurotransmitter activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By affecting this pathway, the compound can alter cellular responses to external stimuli. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, which play a pivotal role in cell signaling. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions underscore the versatility of this compound in modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under certain conditions, such as exposure to light and extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis . These findings highlight the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound can modulate metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are critical for understanding the compound’s cellular localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can target mitochondria, affecting mitochondrial function and cellular energy metabolism . These localization patterns are often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative [3+2] Cycloaddition: One common method for synthesizing pyrazolo[1,5-a]pyridine involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.
Cycloaddition and Condensation: Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazolo[1,5-a]pyridine can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents such as halogens, alkylating agents, and acylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, such as dihydrothis compound.
Substitution: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Pyrazolo[1,5-a]pyridine derivatives are used as building blocks in organic synthesis and combinatorial chemistry .
Biology and Medicine:
- These compounds exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
- They are also explored as potential enzyme inhibitors and ligands for various receptors .
Industry:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with different ring fusion, used in various chemical and biological applications.
Uniqueness:
- Pyrazolo[1,5-a]pyridine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBDHRTVYLIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181819 | |
Record name | Pyrazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-56-6 | |
Record name | Pyrazolo(1,5-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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